

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine solubility profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Cat. No.:	B1589367

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine**

Abstract

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS No: 205444-22-0) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.^{[1][2]} Its utility in complex molecular design is significant; however, a comprehensive understanding of its solubility characteristics is paramount for its effective application in research and development, particularly for reaction optimization, purification, and formulation. This technical guide provides a detailed analysis of the physicochemical properties, theoretical solubility assessment, and robust experimental protocols for determining the solubility profile of this compound. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.

Core Physicochemical & Chemical Identity

A foundational understanding of a compound's physical properties is essential for predicting its behavior in various solvent systems. **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** is a solid at room temperature with a distinct set of properties that influence its handling and solubility.^[3]

1.1. Chemical Identity

- IUPAC Name: **2-chloro-4-iodo-6-(trifluoromethyl)pyridine**
- CAS Number: 205444-22-0[\[4\]](#)
- Molecular Formula: C₆H₂ClF₃IN[\[4\]](#)[\[5\]](#)
- Molecular Weight: 307.44 g/mol [\[4\]](#)[\[5\]](#)
- Canonical SMILES: C1=C(C=C(N=C1C(F)(F)F)Cl)I
- InChI Key: JHKQSKCFLAXPKK-UHFFFAOYSA-N

1.2. Physicochemical Properties

The key physical constants for **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** are summarized below. The high melting point indicates strong crystal lattice forces, which must be overcome by solvent-solute interactions for dissolution to occur.[\[6\]](#)

Property	Value	Source(s)
Physical Form	White Solid	[3]
Melting Point	94-95°C	[4] [7]
Boiling Point	230.5 - 231°C at 760 mmHg	[4] [7]
Density	~2.0 g/cm ³	[4] [7]
Flash Point	93°C	[7]

Theoretical Solubility Assessment & Influencing Factors

While empirical data is the gold standard, a theoretical assessment based on molecular structure provides a strong predictive framework for selecting appropriate solvent systems. This analysis is grounded in the "like dissolves like" principle, which relates solubility to the polarity and intermolecular forces of both the solute and the solvent.[\[8\]](#)[\[9\]](#)

2.1. Structural & Polarity Analysis

The solubility of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** is dictated by the interplay of its functional groups:

- Pyridine Ring: The nitrogen atom introduces polarity and a site for hydrogen bonding, which would typically favor solubility in polar solvents.
- Trifluoromethyl (CF_3) Group: This is a highly lipophilic and electron-withdrawing group that significantly increases the non-polar character of the molecule.[1]
- Chloro (Cl) and Iodo (I) Substituents: These halogens further enhance the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility.[10]

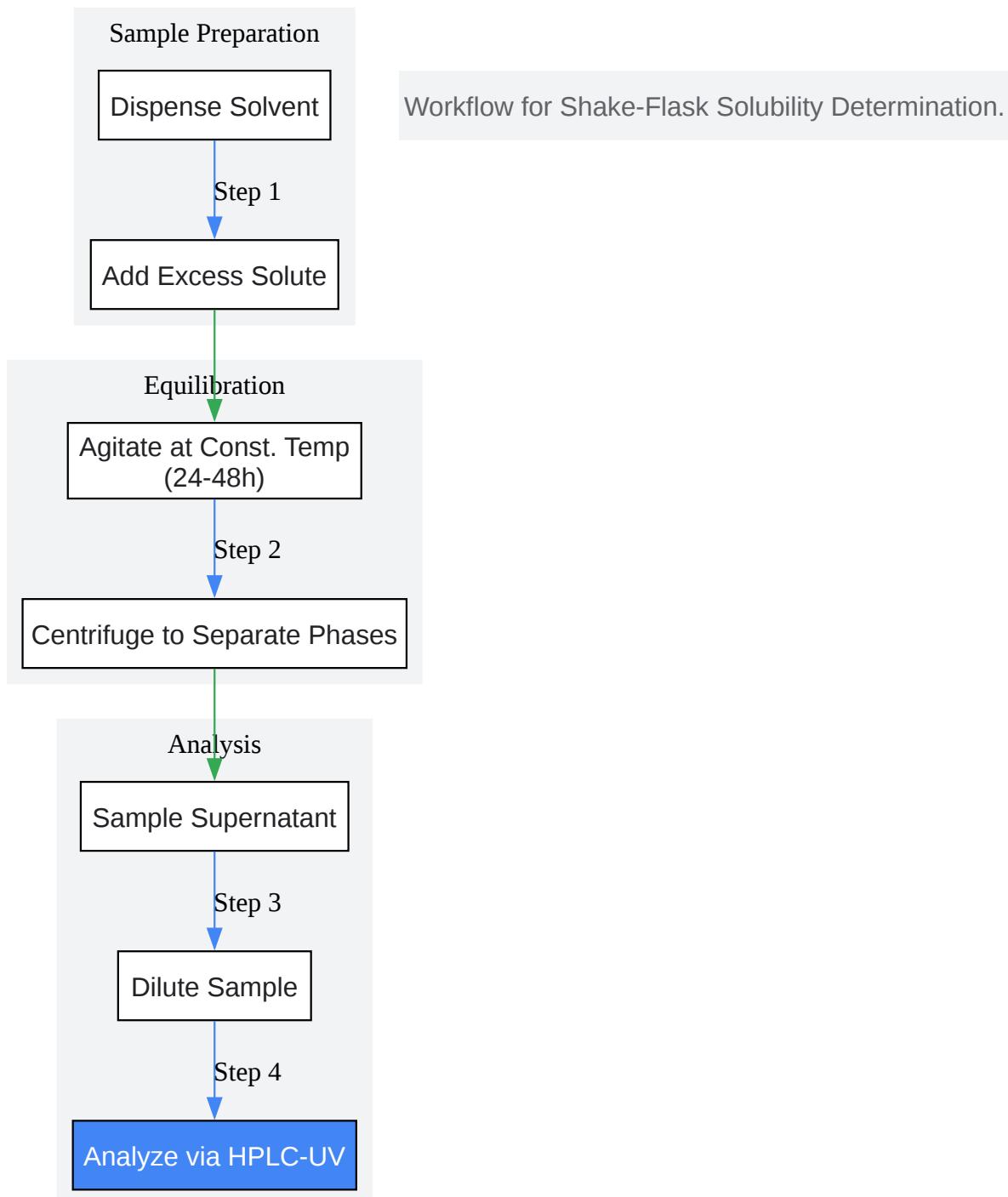
The combined effect of the bulky, non-polar halogen and trifluoromethyl groups is expected to dominate, leading to poor solubility in highly polar, aqueous systems and significantly greater solubility in organic solvents. Synthetic procedures for the compound confirm this, utilizing organic solvents like ethyl acetate for extraction from aqueous layers, which implies high solubility in ethyl acetate and low solubility in water.[3]

2.2. Key Factors Affecting Solubility

Several environmental factors can influence the dissolution of this compound.[8]

- Temperature: For most solid solutes, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy.[6][8]
- Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[8][11]
- Solvent Polarity: This is the most critical factor. A solvent's ability to form favorable intermolecular interactions with the solute will determine the extent of dissolution.[9]
- pH: The basic nitrogen atom in the pyridine ring can be protonated under acidic conditions. While no pKa data is readily available, it is plausible that in strongly acidic aqueous solutions, the formation of a pyridinium salt could modestly increase aqueous solubility.

Experimental Determination of Solubility


To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose. The subsequent quantification of the dissolved solute is accurately performed using High-Performance Liquid Chromatography (HPLC).

3.1. Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

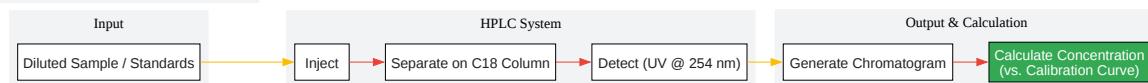
This protocol is designed to create a saturated solution, from which the concentration of the dissolved analyte can be accurately measured.

Methodology:

- Preparation: Add an excess amount of solid **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** to a series of vials, each containing a known volume of the selected test solvent. The excess solid is critical to ensure that equilibrium with the solid phase is achieved.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).
- Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.
- Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples via a validated HPLC-UV method as described in Protocol 3.2.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.


3.2. Protocol 2: Analytical Quantification by HPLC-UV

This protocol provides a robust method for quantifying the concentration of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** in solution, adapted from standard methods for similar halogenated compounds.[\[12\]](#)[\[13\]](#)

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- **Mobile Phase:** A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).
- **Gradient Program:**
 - Start at 40% B, hold for 1 minute.
 - Linearly increase to 95% B over 10 minutes.
 - Hold at 95% B for 3 minutes.
 - Return to 40% B and equilibrate for 4 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 254 nm (Pyridine derivatives typically absorb in the 200-280 nm range[\[13\]](#)).
- **Calibration:** Prepare a series of standard solutions of known concentration (e.g., 0.1, 1, 10, 50, 100 μ g/mL) from a stock solution. Generate a calibration curve by plotting peak area against concentration.
- **Analysis:** Inject the diluted samples from the solubility experiment and determine their concentration by comparing their peak areas to the calibration curve.

General Workflow for HPLC-UV Quantification.

[Click to download full resolution via product page](#)

Caption: General Workflow for HPLC-UV Quantification.

Anticipated Solubility Profile

Based on the theoretical assessment, the following table summarizes the anticipated solubility of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** in a range of common laboratory solvents. This table should serve as a guide for solvent selection, pending empirical verification.

Solvent	Solvent Class	Anticipated Solubility	Rationale
Water	Aqueous / Polar Protic	Very Low / Insoluble	High polarity mismatch with the lipophilic solute.
Methanol, Ethanol	Polar Protic	Moderate	Can engage in some polar interactions but overall polarity is lower than water.
Acetone, Acetonitrile	Polar Aprotic	High	Good balance of polarity to interact with the pyridine ring without being overcome by the non-polar groups.
Ethyl Acetate, THF	Polar Aprotic	High	Effective at solvating moderately polar to non-polar compounds; confirmed by use in synthesis.[3]
Dichloromethane	Halogenated	Very High	"Like dissolves like" principle; excellent solvent for halogenated compounds.
Toluene	Aromatic / Non-polar	Moderate to High	Non-polar character is favorable for solvating the substituted ring.
Hexanes	Aliphatic / Non-polar	Low	Likely not polar enough to effectively disrupt the crystal lattice of the solid.

Safety & Handling

Proper handling of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** is crucial. The compound is classified as hazardous.

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed
 - H315: Causes skin irritation
 - H319: Causes serious eye irritation
 - H335: May cause respiratory irritation
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[14\]](#) Work in a well-ventilated area or a chemical fume hood.[\[14\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, and protect from light.[\[7\]](#)

Conclusion

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a solid compound with physicochemical properties that predict low aqueous solubility and high solubility in a range of common organic solvents, particularly polar aprotic and halogenated solvents like ethyl acetate, acetone, and dichloromethane. This guide provides the theoretical basis for this profile and offers detailed, actionable protocols for its empirical determination and quantification via the shake-flask method and HPLC-UV analysis. Adherence to these methodologies and safety guidelines will enable researchers to confidently and effectively utilize this valuable chemical intermediate in their synthetic and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]
- 4. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsoc [chemsoc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [amp.chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-4-iodo-6-(trifluoromethyl)pyridine solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589367#2-chloro-4-iodo-6-trifluoromethyl-pyridine-solubility-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com